An In-Depth Technical Guide to (S)-1-phenylbut-3-en-1-amine: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to (S)-1-phenylbut-3-en-1-amine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of (S)-1-phenylbut-3-en-1-amine, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document delves into the compound's core characteristics, synthesis strategies with a focus on enzymatic methods, analytical protocols for enantiomeric purity assessment, and its applications in modern chemistry.
Core Compound Identification and Properties
(S)-1-phenylbut-3-en-1-amine is a chiral primary amine featuring a phenyl group and a terminal alkene. Its stereospecific nature makes it a significant intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.
| Property | Value | Source |
| IUPAC Name | (1S)-1-phenylbut-3-en-1-amine | N/A |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| CAS Number | 130608-03-6 | [1] |
| Racemic CAS Number | 4383-23-7 | N/A |
| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |
| Canonical SMILES | C=CCC(C1=CC=CC=C1)N | N/A |
Strategic Synthesis: The Power of Biocatalysis
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical development. While various chemical methods exist, biocatalysis using transaminase enzymes offers a green, highly selective, and efficient alternative. The synthesis of (S)-1-phenylbut-3-en-1-amine can be effectively achieved through the asymmetric amination of the prochiral ketone, 1-phenylbut-3-en-1-one, using an (S)-selective ω-transaminase (ω-TA).
The Rationale for Enzymatic Synthesis
The choice of an enzymatic pathway is underpinned by several key advantages over traditional chemical routes:
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High Enantioselectivity: Transaminases can exhibit near-perfect stereocontrol, often yielding enantiomeric excess (e.e.) values greater than 99%.[2]
-
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near room temperature and neutral pH, avoiding the need for harsh reagents, extreme temperatures, or high pressures.
-
Environmental Sustainability: Biocatalysis is considered a "green chemistry" technology due to its use of biodegradable catalysts (enzymes) and reduced waste generation.
The core of this process is the transaminase enzyme, which catalyzes the transfer of an amino group from a donor molecule (commonly isopropylamine or L-alanine) to a ketone acceptor. The equilibrium of this reaction can be unfavorable; however, this can be driven to completion by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone).[3]
Visualizing the Workflow: Enzymatic Asymmetric Amination
The following diagram illustrates the workflow for the synthesis of (S)-1-phenylbut-3-en-1-amine from its corresponding ketone precursor using an (S)-selective ω-transaminase.
Caption: Workflow for the enzymatic synthesis of (S)-1-phenylbut-3-en-1-amine.
Detailed Experimental Protocol: Asymmetric Amination
This protocol is adapted from established procedures for the synthesis of structurally similar chiral amines using engineered transaminases.[2]
Materials:
-
1-Phenylbut-3-en-1-one (prochiral ketone)
-
(S)-selective ω-Transaminase (e.g., from Chromobacterium violaceum, potentially engineered for improved activity)
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve 10 mmol of 1-phenylbut-3-en-1-one in 100 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Addition of Reagents: Add PLP to a final concentration of 1 mM. Add the (S)-selective ω-transaminase to a suitable concentration (e.g., 5-10 mg/mL). Finally, add a large molar excess of isopropylamine (e.g., 10-20 equivalents).
-
Reaction: Stir the mixture at a constant temperature (e.g., 30°C) for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing them via HPLC or GC.
-
Work-up: Once the reaction has reached completion, adjust the pH of the mixture to >10 with 1 M NaOH.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The basic conditions ensure the amine product is in its free base form and readily extracted into the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure (S)-1-phenylbut-3-en-1-amine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the final product. The expected ¹H NMR spectrum of (S)-1-phenylbut-3-en-1-amine would show characteristic signals for the aromatic protons, the vinyl protons of the double bond, the methine proton adjacent to the nitrogen and phenyl group, and the methylene protons.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. A validated method is crucial for ensuring the stereochemical purity of the final product.
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or similar column, is typically effective for separating chiral amines.[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape, is commonly used. A typical starting point would be 90:10 (v/v) n-hexane:isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Expected Outcome: The two enantiomers, (S)- and (R)-1-phenylbut-3-en-1-amine, will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess.
Applications in Drug Development and Asymmetric Synthesis
Chiral amines are indispensable in the pharmaceutical industry and broader synthetic chemistry.[5][6] (S)-1-phenylbut-3-en-1-amine, with its specific stereochemistry and functional groups, is a versatile intermediate.
-
Pharmaceutical Scaffolds: The primary amine can be further functionalized to build more complex molecules, while the phenyl group provides a core aromatic scaffold present in many bioactive compounds. The vinyl group offers a reactive handle for a variety of chemical transformations, such as Heck coupling, metathesis, or hydroboration-oxidation, to introduce further complexity.
-
Chiral Ligands and Catalysts: Chiral amines can be used as ligands in metal-catalyzed asymmetric reactions or as organocatalysts themselves.[7][8] The nitrogen atom can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-1-phenylbut-3-en-1-amine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
-
Shin, J. S., & Kim, B. G. (2002). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]
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Gotor-Fernández, V., Busto, E., & Gotor, V. (2007). ω-Transaminases in organic synthesis: a versatile tool for the preparation of chiral amines. Advanced Synthesis & Catalysis, 349(8-9), 1277-1294. [Link]
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Martín, C., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(23), 5576. [Link]
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Ellman, J. A., & Owens, T. D. (2002). Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. [Link]
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Wang, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5310-5365. [Link]
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Pellissier, H. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. Tetrahedron, 67(20), 3769-3802. [Link]
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France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2295-2312. [Link]
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PubChem. 1-Phenylbut-3-en-1-ol, (1S)-. [Link]
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Gomm, A., et al. (2021). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. ChemBioChem, 22(22), 3128-3134. [Link]
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Shimadzu. Chiral Separation Using SFC and HPLC. [Link]
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Wu, S., et al. (2017). Engineering of a transaminase for the asymmetric synthesis of a key chiral amine intermediate of the deubiquitinase inhibitor degrasyn (WP1130). Organic & Biomolecular Chemistry, 15(4), 879-885. [Link]
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Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. John Wiley & Sons. [Link]
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Kelly, S. A., et al. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 54(8), 1345-1351. [Link]
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